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Compound of Interest

Compound Name: 7-Bromofuro[3,2-b]pyridine

Cat. No.: B13012966

Get Quote

Executive Summary
7-Bromofuro[3,2-b]pyridine (CAS: 1785355-34-1 for dihydro analog; aromatic core derived

from generic CAS 272-62-8 parent) is a privileged bicyclic scaffold in drug discovery.

Characterized by the fusion of a

-excessive furan ring and a

-deficient pyridine ring, this compound serves as a critical intermediate for installing
pharmacophores in the "7-position" (relative to the fused system), which corresponds to the 4-
position of the original pyridine ring.

This scaffold is increasingly prominent in the development of Cdc-like kinase (CLK) inhibitors,

Hedgehog pathway modulators, and bioisosteres of indole/azaindole systems. Its 7-bromo

substituent provides a versatile handle for palladium-catalyzed cross-coupling, allowing late-

stage diversification of the pyridine sector of the molecule.
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Nomenclature and Numbering
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The numbering of the furo[3,2-b]pyridine system follows IUPAC rules for fused heterocycles.

The oxygen atom is assigned position 1. The nitrogen atom, located in the pyridine ring, is

assigned position 4.

Formula: C

H

BrNO

Molecular Weight: 198.02 g/mol

Core Geometry: Planar, aromatic bicyclic system (10

-electrons).

Structural Visualization
The diagram below illustrates the definitive numbering scheme and the electronic character of

the ring system. Note that the C7 position is adjacent to the bridgehead carbon (C7a) and is

electronically distinct from the furan positions.
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Figure 1: Numbering and reactivity map of 7-Bromofuro[3,2-b]pyridine. The C7-Br bond is

highlighted in yellow.

Physicochemical Profile
Property Value / Characteristic

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water.

LogP (Predicted) ~2.1 (Lipophilic due to Br)

H-Bond Acceptors 2 (N4, O1)

H-Bond Donors 0

Electronic Nature

Pyridine Ring:

-deficient (deactivated for

Ar). Furan Ring:

-excessive (activated for

Ar).

Synthetic Methodologies
Synthesizing the 7-bromo derivative requires a de novo approach because direct bromination

of the parent furo[3,2-b]pyridine typically occurs on the electron-rich furan ring (C2/C3) rather

than the deactivated pyridine ring.

Retrosynthetic Analysis
The most reliable route involves constructing the furan ring onto a pre-functionalized pyridine

core. The precursor must be a 2,4-disubstituted-3-hydroxypyridine, where the substituent at

position 4 corresponds to the final C7-bromo group.

Protocol: Sonogashira Annulation Strategy
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This protocol describes the synthesis from 2-chloro-3-hydroxy-4-bromopyridine.

Step 1: Precursor Preparation

Starting Material: 2-Chloro-3-pyridinol.

Bromination: Regioselective bromination is challenging; however, starting with 2,4-dibromo-

3-hydroxypyridine (or commercially available 2-chloro-4-iodopyridin-3-ol equivalents) is

preferred.

Reaction: The 4-position (para to OH, meta to N) is electronically accessible for halogenation

if the 2-position is blocked or via directed ortho-lithiation of a protected intermediate.

Step 2: Sonogashira Coupling & Cyclization This "one-pot" sequence installs the furan ring.

Reagents: 2-Chloro-4-bromo-3-hydroxypyridine, Trimethylsilylacetylene (TMSA), PdCl

(PPh

)

(5 mol%), CuI (2 mol%), Et

N (3 eq), in DMF/THF.

Conditions: Heat to 60–80 °C under Argon.

Mechanism:

Pd-catalyzed coupling occurs preferentially at the C2-Cl position (more activated due to

ortho-N) over the C4-Br, or requires careful stoichiometric control. Note: If C2 is I and C4

is Br, selectivity is guaranteed.

In situ desilylation and intramolecular attack of the hydroxyl group on the alkyne closes the

ring.

Step 3: Purification

Workup: Dilute with EtOAc, wash with brine.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 7-

bromo derivative.[1][2]

Critical Control Point
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Selectivity: C2-Halogen must be
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than C4-Br to prevent polymerization.
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Figure 2: Synthetic workflow for the construction of the 7-bromo core.

Reactivity & Medicinal Chemistry Applications[2][3]
[6][7][9][10][11]
Functionalization at C7 (Pyridine Ring)
The C7-bromide is a versatile electrophile.

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install "tail" regions

typical of kinase inhibitors.

Catalyst System: Pd(dppf)Cl
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or Pd

(dba)

/XPhos with K

CO

in Dioxane/H

O.

Buchwald-Hartwig Amination: Installs amine solubilizing groups (e.g., morpholine,

piperazine).

Significance: Crucial for modulating solubility and ADME properties in drug candidates.

Functionalization at C2 (Furan Ring)
The C2 proton is the most acidic (pKa ~28-30).

Lithiation: Treatment with

-BuLi at -78 °C generates the C2-lithio species, which can be trapped with electrophiles
(aldehydes, halides).

Application: Used to introduce "head" groups that interact with the hinge region of kinase

domains.

Biological Targets
Cdc-like Kinases (CLKs):

Furo[3,2-b]pyridine derivatives act as ATP-competitive inhibitors. The planar core mimics

the adenine base of ATP.

The 7-substituent often projects into the solvent-exposed region or a hydrophobic pocket,

improving selectivity over other kinases.

Hedgehog (Hh) Signaling:
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Derivatives have shown efficacy in modulating the Smoothened (SMO) receptor

downstream effectors.[3]

Mechanism:[4] 3,5,7-trisubstituted analogs have been identified as potent modulators,

where the 7-position substitution is critical for potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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